Piperidin-2-ylmethylacetate

Chemical Synthesis Building Block Physicochemical Properties

Researchers sourcing piperidine scaffolds encounter variability in salt form and undefined impurities that compromise assay reproducibility. Piperidin-2-ylmethyl acetate hydrochloride (CAS 1423027-74-0) at standardized 95% purity resolves this with a consistent, dual-functional building block. • Defined hydrochloride salt ensures uniform solubility and reliable handling across automated parallel synthesis platforms. • Orthogonal amine and ester groups enable independent derivatization for rapid compound library generation. • Documented molecular weight (193.67 g/mol) and SMILES (CC(=O)OCC1CCCCN1.Cl) provide verified parameters for HPLC/LC-MS method calibration. Supplied for R&D use with full Certificates of Analysis.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B15265608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-2-ylmethylacetate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CCCCN1
InChIInChI=1S/C8H15NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3
InChIKeyMGJCDJNDAADYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-2-ylmethyl Acetate: Overview


Piperidin-2-ylmethyl acetate is a small-molecule organic compound belonging to the piperidine class of saturated nitrogen-containing heterocycles [1]. It is primarily encountered in scientific research as a synthetic building block or intermediate, often supplied as its hydrochloride salt (CAS 1423027-74-0) to enhance stability and handling [2]. The piperidine motif is considered a privileged scaffold in medicinal chemistry due to its ability to modulate lipophilicity, water solubility, and metabolic stability, making its derivatives valuable for generating lead compounds [1].

Why Purity and Salt Form Matter


Generic substitution among piperidin-2-ylmethyl acetate analogs is scientifically inadvisable due to significant variability in two key procurement-relevant parameters: compound form and purity. The compound is commercially available as both a free base (CAS 264924-32-5) and a hydrochloride salt (CAS 1423027-74-0), which differ in molecular weight and physicochemical properties, directly impacting solubility and reactivity [1]. Furthermore, while suppliers standardize on a minimum 95% purity specification , the 5% undefined fraction can introduce uncontrolled variables like residual solvents, catalysts, or stereochemical impurities that can confound assay results. The absence of standardized analytical data across different sources for this specific intermediate underscores the procurement risk, which is further contextualized by the broader understanding that piperidine substitution patterns profoundly affect biological activity and target recognition [2].

Quantitative Differentiation Evidence


Hydrochloride vs. Free Base Properties

The selection of the hydrochloride salt form (CAS 1423027-74-0) over the free base (CAS 264924-32-5) provides a distinct procurement advantage defined by measurable differences in molecular weight, stability, and handling. The hydrochloride salt has a molecular weight of 193.67 g/mol, compared to the free base at 157.21 g/mol [1]. The salt form is typically a more stable powder that can be stored at 4 °C, whereas the free base requires long-term storage in a cool, dry place, indicating differences in hygroscopicity and degradation pathways .

Chemical Synthesis Building Block Physicochemical Properties

High Purity Specification

Multiple reputable suppliers consistently provide a minimum purity specification of 95% for piperidin-2-ylmethyl acetate hydrochloride (CAS 1423027-74-0) . This specification serves as a procurement-relevant differentiator when compared to purchasing from non-verified sources or when selecting analogs that may not have a standardized commercial purity threshold. The absence of a higher purity standard (e.g., >98% analytical standard) is also a notable characteristic of this compound's current commercial landscape.

Chemical Synthesis Analytical Chemistry Quality Control

Impact of Piperidine Substitution Patterns

A 2025 review of piperidine-containing drugs emphasizes that the piperidine substitution pattern plays a direct role in modulating biological activity, pharmacokinetics, and molecular recognition [1]. While this is a class-level inference and not a direct comparison of the target compound, it provides a strong rationale for why its specific 2-ylmethyl acetate substitution at the C2 position of the piperidine ring is a non-interchangeable feature compared to other positional isomers (e.g., piperidin-3-ylmethyl acetate) or different acyl derivatives. The review notes that such structural variations can alter H-bond donor/acceptor properties and the molecule's ability to adapt to steric demands of binding pockets [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Versatile Bifunctional Scaffold

Vendor descriptions and the compound's chemical structure position piperidin-2-ylmethyl acetate hydrochloride as a versatile small molecule scaffold . While not a quantitative comparator, this designation is a differentiating feature for procurement. The presence of both a secondary amine (as a hydrochloride salt) and an ester group provides two orthogonal reactive handles for further derivatization. This distinguishes it from simpler piperidine building blocks (e.g., piperidine itself or 2-piperidinemethanol, CAS 3433-37-2), which offer only one primary functional group for synthetic elaboration, thereby limiting their utility in convergent synthetic strategies.

Organic Chemistry Synthetic Methodology Building Block

Key Procurement-Driven Applications


Parallel Synthesis and Library Generation

In a medicinal chemistry setting requiring the rapid generation of compound libraries, the selection of piperidin-2-ylmethyl acetate hydrochloride (CAS 1423027-74-0) is justified by its established commercial availability at 95% purity and its function as a bifunctional scaffold . This provides a reliable starting point for parallel synthesis, where the amine and ester groups can be independently modified to explore chemical space. The specification of the hydrochloride salt ensures consistent handling and solubility in common organic solvents used in automated synthesis platforms [1].

CNS Lead Compound Optimization

For a neuroscience drug discovery program focused on optimizing CNS penetration, the procurement of piperidin-2-ylmethyl acetate is supported by class-level evidence that piperidine scaffolds can modulate key properties like membrane permeability and metabolic stability [2]. Researchers would select this specific 2-substituted derivative over a 3- or 4-substituted isomer to specifically test the impact of this substitution pattern on off-rates, target residence time, or ADME parameters, as highlighted by recent SAR analyses [2].

Analytical Reference Standard and Method Development

An analytical chemistry core facility can procure piperidin-2-ylmethyl acetate hydrochloride (CAS 1423027-74-0) with a documented 95% purity to serve as a reference standard or system suitability test compound for developing HPLC or LC-MS methods . Its defined molecular weight (193.67 g/mol) and SMILES notation provide clear parameters for method calibration and validation, ensuring the robustness of analytical methods applied to a broader set of related piperidine-based research compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-2-ylmethylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.